molecular formula C14H14IN7O2S2 B5867851 [(Z)-[2-[4-(4-iodophenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea

[(Z)-[2-[4-(4-iodophenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea

Cat. No.: B5867851
M. Wt: 503.3 g/mol
InChI Key: QDTVQLDYBGUGBU-MFOYZWKCSA-N
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Description

[(Z)-[2-[4-(4-iodophenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[321]octan-4-ylidene]amino]thiourea is a complex organic compound that features a unique combination of functional groups, including an iodophenyl group, a sulfanylidenetetrazolyl group, and a dioxabicyclooctane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[2-[4-(4-iodophenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the iodophenyl group: This can be achieved through iodination of a suitable phenyl precursor.

    Synthesis of the sulfanylidenetetrazolyl group: This involves the formation of a tetrazole ring, which can be synthesized via cyclization reactions involving nitriles and azides.

    Construction of the dioxabicyclooctane structure: This can be synthesized through cycloaddition reactions or other ring-forming reactions.

    Coupling reactions: The final step involves coupling the iodophenyl, sulfanylidenetetrazolyl, and dioxabicyclooctane moieties under specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions for industrial-scale production.

    Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and reliability of the compound.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[2-[4-(4-iodophenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea can undergo various chemical reactions, including:

    Oxidation: The sulfanylidenetetrazolyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The iodophenyl group can be reduced to form phenyl derivatives.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, thiols, amines.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Phenyl derivatives.

    Substitution products: Azido, thiol, and amino derivatives.

Scientific Research Applications

[(Z)-[2-[4-(4-iodophenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[32

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [(Z)-[2-[4-(4-iodophenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea depends on its specific application. For example:

    Biological activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. This could involve binding to active sites, inhibiting enzyme activity, or modulating receptor signaling pathways.

    Material properties: The compound’s unique structure may impart specific physical or chemical properties, such as conductivity, stability, or reactivity, which can be harnessed in various industrial applications.

Comparison with Similar Compounds

[(Z)-[2-[4-(4-iodophenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea can be compared with other similar compounds to highlight its uniqueness:

    Similar compounds: Other iodophenyl derivatives, sulfanylidenetetrazolyl compounds, and dioxabicyclooctane derivatives.

    Uniqueness: The combination of these functional groups in a single molecule provides unique properties that may not be present in other compounds. This can include specific reactivity, biological activity, or material properties that make it valuable for certain applications.

Properties

IUPAC Name

[(Z)-[2-[4-(4-iodophenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14IN7O2S2/c15-7-1-3-8(4-2-7)21-14(26)22(20-19-21)10-5-9(17-18-13(16)25)12-23-6-11(10)24-12/h1-4,10-12H,5-6H2,(H3,16,18,25)/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTVQLDYBGUGBU-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2COC(C1=NNC(=S)N)O2)N3C(=S)N(N=N3)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1C(C2COC(/C1=N\NC(=S)N)O2)N3C(=S)N(N=N3)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14IN7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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